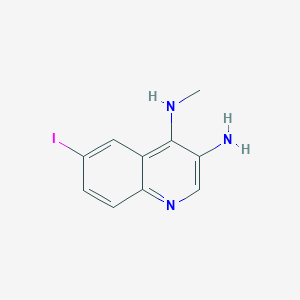
6-Iodo-N4-methylquinoline-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-N4-methylquinoline-3,4-diamine is a chemical compound with the molecular formula C10H10IN3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry .
Preparation Methods
The synthesis of 6-Iodo-N4-methylquinoline-3,4-diamine typically involves the iodination of N4-methylquinoline-3,4-diamine. The reaction conditions often include the use of iodine and a suitable oxidizing agent. Industrial production methods may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
6-Iodo-N4-methylquinoline-3,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Iodo-N4-methylquinoline-3,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Iodo-N4-methylquinoline-3,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
6-Iodo-N4-methylquinoline-3,4-diamine can be compared with other quinoline derivatives such as:
2-Methylquinoline: Known for its biological activities and used in various synthetic protocols.
4-Chloroquinoline: Another derivative with significant applications in medicinal chemistry.
8-Hydroxyquinoline: Widely used in coordination chemistry and as a chelating agent.
The uniqueness of this compound lies in its specific iodine substitution, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H10IN3 |
|---|---|
Molecular Weight |
299.11 g/mol |
IUPAC Name |
6-iodo-4-N-methylquinoline-3,4-diamine |
InChI |
InChI=1S/C10H10IN3/c1-13-10-7-4-6(11)2-3-9(7)14-5-8(10)12/h2-5H,12H2,1H3,(H,13,14) |
InChI Key |
XEGRZIIPIHOQOI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C=C(C=CC2=NC=C1N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















